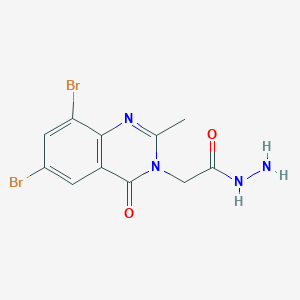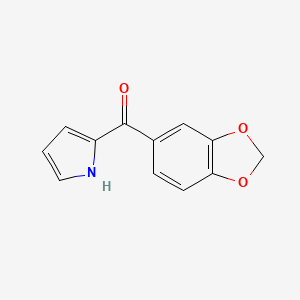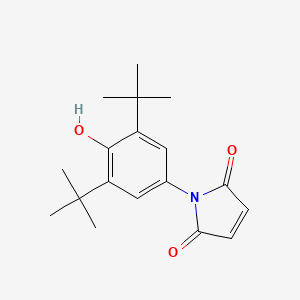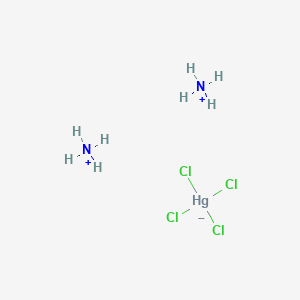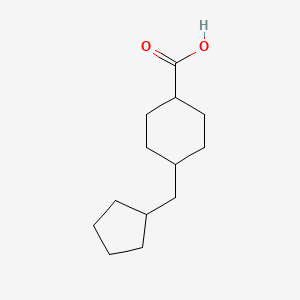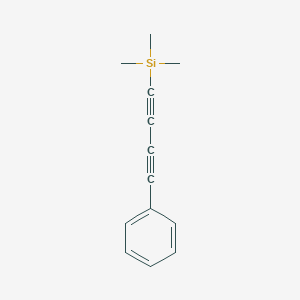
Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-phenyl-1,3-butadiyne moiety. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
Analyse Des Réactions Chimiques
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Applications De Recherche Scientifique
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
Comparaison Avec Des Composés Similaires
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: This compound has a similar structure but lacks the additional alkyne group, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: This compound lacks the alkyne functionality, limiting its applications in polymerization and cycloaddition reactions.
The uniqueness of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- lies in its ability to undergo a wide range of chemical reactions due to the presence of both the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
38177-56-9 |
|---|---|
Formule moléculaire |
C13H14Si |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
Clé InChI |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
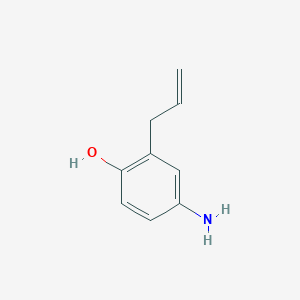
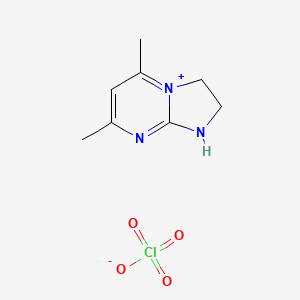
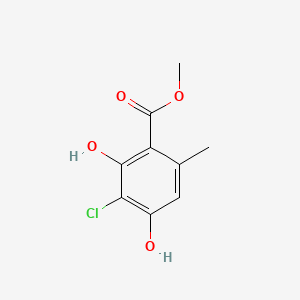

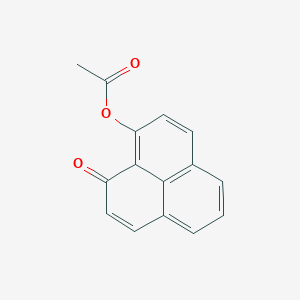
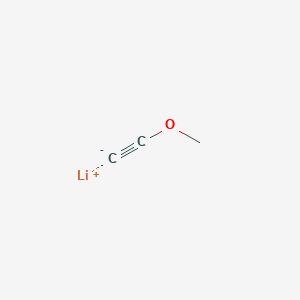
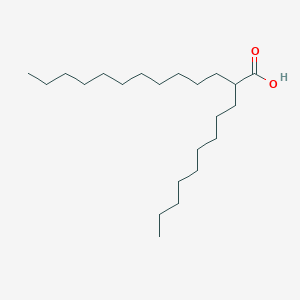
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
